molecular formula C21H26N2O4S B2556346 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide CAS No. 921990-50-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide

Katalognummer B2556346
CAS-Nummer: 921990-50-3
Molekulargewicht: 402.51
InChI-Schlüssel: WFQYMHXTAVZHKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a chemical entity with a complex structure . It has a molecular formula of C20H20F2N2O3 and an average mass of 374.381 Da . It’s important to note that this compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of functional groups present. It includes a benzoxazepin ring, which is a type of cyclic compound . The molecule also contains ethyl, dimethyl, and sulfonamide groups .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H20F2N2O3 and an average mass of 374.381 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

  • Synthesis and Ring-Expansion Studies : The synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] was achieved through an unusual ring-expansion process. This compound offers potential for medicinal chemistry as its spiroepoxide (oxirane) can be ring-opened with various nucleophiles (Kolluri et al., 2018).
  • Benzimidazole Fused-1,4-Oxazepines : A series of benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized. Their structures were confirmed through spectroscopic methods, X-ray diffraction, and DFT studies, indicating potential for nonlinear optical (NLO) applications (Almansour et al., 2016).

Therapeutic and Biological Applications

  • Carbonic Anhydrase Inhibitors : [1,4]oxazepine-based primary sulfonamides were synthesized and exhibited strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications (Sapegin et al., 2018).
  • Photophysical Properties : The synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a nonplanar oxazapolyheterocycle, shows strong blue emission in dichloromethane, suggesting potential in photophysical applications (Petrovskii et al., 2017).

Synthetic Methodology and Material Characterization

  • Novel Polycyclic System : The dehydration of specific dibenzo[b,e][1,4]-diazepins resulted in a novel fused pentacyclic system. The structures of the products were confirmed by X-ray diffraction (Ukhin et al., 2011).
  • Tandem Aromatic Nucleophilic Substitution : A tandem process was used to provide pyrazolo-fused dibenzo[b,f][1,4]oxazepines as a single regioisomer, demonstrating an atom-economical synthetic route (Sapegin et al., 2012).
  • Multicomponent Syntheses : A one-pot multicomponent reaction led to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, showcasing an efficient synthetic methodology (Shaabani et al., 2010).

Eigenschaften

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-6-23-17-9-8-16(12-18(17)27-13-21(4,5)20(23)24)22-28(25,26)19-10-7-14(2)11-15(19)3/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQYMHXTAVZHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.